molecular formula C6H11N3O6 B14550624 2-Methyl-2,3,3-trinitropentane CAS No. 62154-78-3

2-Methyl-2,3,3-trinitropentane

Cat. No.: B14550624
CAS No.: 62154-78-3
M. Wt: 221.17 g/mol
InChI Key: CEKHZXLTIDUORW-UHFFFAOYSA-N
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Description

2-Methyl-2,3,3-trinitropentane is an organic compound with the molecular formula C₆H₁₁N₃O₆. It is a highly nitrated compound, which makes it of interest in various chemical and industrial applications. The compound is characterized by the presence of three nitro groups attached to a pentane backbone, with a methyl group at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,3-trinitropentane typically involves nitration reactions. One common method is the nitration of 2-methylpentane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques helps in achieving higher yields and purity of the compound. Safety measures are crucial due to the highly exothermic nature of nitration reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,3-trinitropentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Nitro alcohols, nitro ketones.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted nitro compounds.

Scientific Research Applications

2-Methyl-2,3,3-trinitropentane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitro group interactions.

    Industry: Utilized in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,3-trinitropentane involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in oxidative stress, DNA damage, and other biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3,3-trinitrobutane: Similar structure but with a shorter carbon chain.

    2,3,3-Trimethylpentane: Lacks nitro groups, used as a reference compound in fuel research.

    2,4,6-Trinitrotoluene (TNT): Another highly nitrated compound used in explosives.

Uniqueness

2-Methyl-2,3,3-trinitropentane is unique due to its specific arrangement of nitro groups and the presence of a methyl group at the second carbon position. This structural configuration imparts distinct chemical and physical properties, making it valuable in specialized applications.

Properties

CAS No.

62154-78-3

Molecular Formula

C6H11N3O6

Molecular Weight

221.17 g/mol

IUPAC Name

2-methyl-2,3,3-trinitropentane

InChI

InChI=1S/C6H11N3O6/c1-4-6(8(12)13,9(14)15)5(2,3)7(10)11/h4H2,1-3H3

InChI Key

CEKHZXLTIDUORW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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